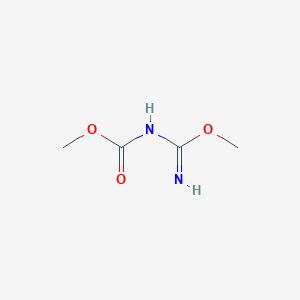
N-METHOXYCARBONYL-O-METHYLISOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-METHOXYCARBONYL-O-METHYLISOUREA is a chemical compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
N-METHOXYCARBONYL-O-METHYLISOUREA can be synthesized through various methods. One common approach involves the reaction of methyl carbamate with formaldehyde and an amine under mild conditions. The reaction typically proceeds in the presence of a catalyst, such as cesium carbonate, and requires controlled temperature and pressure to achieve high yields .
Industrial Production Methods
In industrial settings, the production of methyl N-(iminomethoxymethyl)carbamate often involves large-scale batch or continuous processes. These methods utilize automated reactors and precise control systems to ensure consistent product quality. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
N-METHOXYCARBONYL-O-METHYLISOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates .
科学研究应用
Pharmaceutical Applications
N-Methoxycarbonyl-O-methylisourea is primarily utilized in the synthesis of various pharmaceutical compounds. Its structural characteristics facilitate the formation of diverse bioactive molecules.
Synthesis of Active Pharmaceutical Ingredients (APIs)
- Role as a Building Block : The compound acts as a key intermediate in the synthesis of APIs, particularly those targeting central nervous system disorders and antimicrobial agents. For example, it has been reported in the preparation of benzimidazole derivatives, which are known for their broad-spectrum antimicrobial activity .
- Stability and Reactivity : The methoxycarbonyl group enhances stability during synthetic processes, allowing for controlled reactions that yield high-purity products. This stability is crucial for developing formulations that require precise dosing and efficacy .
Agrochemical Applications
In the agrochemical sector, this compound is employed in formulating pesticides and herbicides.
Pesticide Formulations
- Adjuvant Properties : The compound can improve the efficacy of pesticide formulations by enhancing the penetration of active ingredients into plant tissues. This application is particularly important for systemic pesticides where effective uptake is critical for pest control .
- Microencapsulation Techniques : Recent studies have explored microencapsulation methods using this compound to create sustained-release formulations. These formulations provide prolonged protection against pests while minimizing environmental impact .
This compound exhibits significant biological activities that are being investigated for potential therapeutic applications.
Antimicrobial Properties
- In Vitro Studies : Research has demonstrated that derivatives of this compound possess antimicrobial activity against various pathogens, including bacteria and fungi. For instance, studies have shown efficacy against strains such as Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .
- Mechanistic Insights : The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, which is critical in combating antibiotic resistance issues prevalent in modern medicine .
Case Study 1: Synthesis of Benzimidazole Derivatives
A study focused on synthesizing benzimidazole derivatives using this compound highlighted its effectiveness as an intermediate. The derivatives showed promising results in inhibiting bacterial growth, showcasing the compound's versatility in drug development .
| Compound | Activity | Reference |
|---|---|---|
| Benzimidazole Derivative A | Moderate Antimicrobial | |
| Benzimidazole Derivative B | High Antimicrobial |
Case Study 2: Agrochemical Formulation Development
Another study investigated the use of this compound in formulating a new pesticide that demonstrated improved efficacy when used with microencapsulation techniques. The results indicated enhanced pest control with reduced active ingredient usage, promoting environmentally friendly practices in agriculture .
作用机制
The mechanism of action of methyl N-(iminomethoxymethyl)carbamate involves its interaction with specific molecular targets. It can inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine in synapses and affecting neurotransmission. This mechanism is similar to other carbamate compounds and is the basis for its potential therapeutic and toxicological effects .
相似化合物的比较
Similar Compounds
- Ethyl N-(iminomethoxymethyl)carbamate
- Propyl N-(iminomethoxymethyl)carbamate
- Butyl N-(iminomethoxymethyl)carbamate
Uniqueness
N-METHOXYCARBONYL-O-METHYLISOUREA is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C4H8N2O3 |
|---|---|
分子量 |
132.12 g/mol |
IUPAC 名称 |
methyl N-(C-methoxycarbonimidoyl)carbamate |
InChI |
InChI=1S/C4H8N2O3/c1-8-3(5)6-4(7)9-2/h1-2H3,(H2,5,6,7) |
InChI 键 |
DEZNOFAJXWNMHJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=N)NC(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














